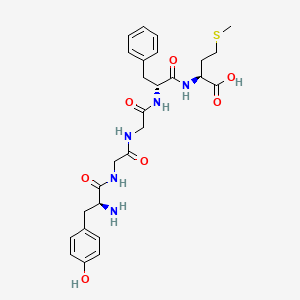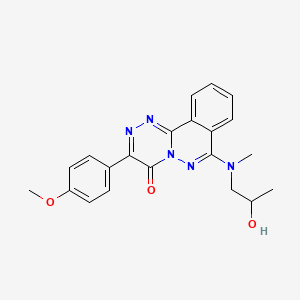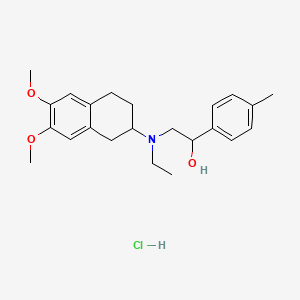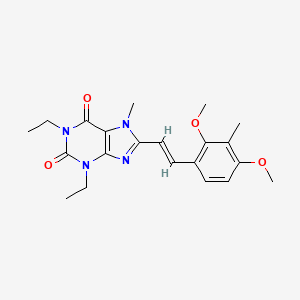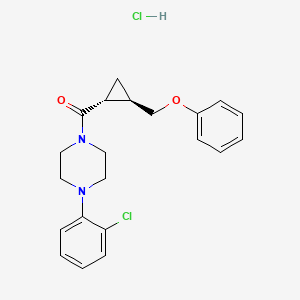
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- is a complex organic compound with a piperazine ring structure This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of N,N’-disubstituted ethylenediamines .
The phenoxymethylcyclopropyl group is introduced through a series of reactions involving the formation of a cyclopropyl ring and subsequent functionalization with a phenoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects, including antihistamines, antipsychotics, and antifungals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for metal complexes and catalysts.
Material Science: It is used in the preparation of metal-organic frameworks (MOFs) and other advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl and phenoxymethylcyclopropyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various drugs.
4-(2-Phenoxymethyl)piperazine: Used in the synthesis of ligands and catalysts.
Eigenschaften
CAS-Nummer |
102617-36-7 |
|---|---|
Molekularformel |
C21H24Cl2N2O2 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C21H23ClN2O2.ClH/c22-19-8-4-5-9-20(19)23-10-12-24(13-11-23)21(25)18-14-16(18)15-26-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2;1H/t16-,18+;/m0./s1 |
InChI-Schlüssel |
MCHKYLWEXAJLRV-KUGOCAJQSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

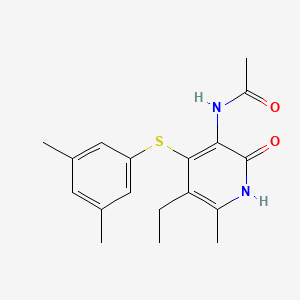



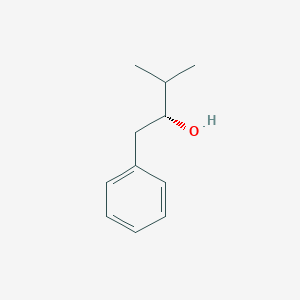
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)

